molecular formula C15H16ClN3O3S B3443696 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B3443696
M. Wt: 353.8 g/mol
InChI Key: UITSRJRERAPCID-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide is a chemical compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, a methyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-chlorobenzenesulfonyl chloride using thionyl chloride or phosphorus pentachloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with N-methylglycinamide in the presence of a base such as triethylamine to form the sulfonyl glycinamide.

    Introduction of the pyridin-3-ylmethyl group: The final step involves the alkylation of the sulfonyl glycinamide with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various alkylated products depending on the substituents used

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonyl and pyridine moieties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridin-3-ylmethyl group enhances the compound’s binding affinity and specificity towards certain biological targets. The overall effect is a result of the compound’s ability to interfere with key biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with an ethyl group instead of a methyl group, leading to differences in biological activity and chemical reactivity.

    N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide:

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-pyridinylmethyl)glycinamide: Similar to the target compound but with a different substitution pattern on the pyridine ring, influencing its chemical and biological properties.

The uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-19(23(21,22)14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITSRJRERAPCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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